molecular formula C9H8ClN3O2S B079509 Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 847560-46-7

Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B079509
CAS No.: 847560-46-7
M. Wt: 257.7 g/mol
InChI Key: RVSQDXBPGDMBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a high-value chemical intermediate and core scaffold in medicinal chemistry, primarily employed in the discovery and development of novel kinase inhibitors. Its structure incorporates a privileged thieno[2,3-d]pyrimidine heterocycle, which is a known pharmacophore for targeting the ATP-binding sites of various protein kinases. The 2-amino group and the 4-chloro substituent provide critical synthetic handles for further functionalization via substitution and condensation reactions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. This compound is extensively utilized in oncology research for the synthesis of potential therapeutic agents targeting aberrant signaling pathways in cancers. Furthermore, its applications extend to neurological and inflammatory disease research. Supplied with detailed analytical documentation (including HPLC, NMR, and MS), this building block is essential for academic and pharmaceutical researchers aiming to explore new chemical space and develop potent, selective enzyme inhibitors.

Properties

IUPAC Name

ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-2-15-8(14)5-3-4-6(10)12-9(11)13-7(4)16-5/h3H,2H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSQDXBPGDMBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582526
Record name Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847560-46-7
Record name Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Gewald Aminothiophene Synthesis as the Initial Step

The Gewald reaction is widely employed to synthesize 2-aminothiophene-3-carboxylate derivatives, which serve as precursors for thienopyrimidine systems. Ethyl acetoacetate reacts with cyanoacetamide and elemental sulfur in the presence of morpholine or piperidine as a base, typically in polar aprotic solvents like dimethylformamide (DMF) or ethanol. For example, ethyl 3-aminothiophene-2-carboxylate is formed at 80–100°C over 6–8 hours, yielding 65–75% of the intermediate.

Cyclization to Form the Pyrimidine Ring

The aminothiophene intermediate undergoes cyclization with urea or thiourea under acidic conditions to generate the pyrimidine ring. Concentrated hydrochloric acid in refluxing ethanol (12–24 hours) facilitates this step, producing ethyl 2-amino-4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate. Alternative reagents like guanidine nitrate have been explored but show lower efficiency.

Chlorination at Position 4

The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux conditions (110–120°C, 4–6 hours). Catalytic amounts of N,N-dimethylaniline or diethylamine are added to scavenge HCl, improving yields to 80–90%. Excess POCl₃ (3–5 equivalents) ensures complete conversion, confirmed by the disappearance of the hydroxyl peak at 3200–3400 cm⁻¹ in FT-IR spectra.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : DMF at 150°C reduces reaction time to 6 hours compared to ethanol (24 hours).

  • Chlorination : Toluene as a co-solvent with POCl₃ minimizes side reactions, increasing purity to >95%.

Catalytic Additives

  • Morpholine : Enhances nucleophilicity during the Gewald reaction, boosting yields by 15%.

  • Triethylamine (TEA) : Neutralizes HCl during chlorination, preventing degradation.

Spectroscopic and Crystallographic Characterization

FT-IR and NMR Analysis

  • FT-IR : Key peaks include N–H stretching (3350 cm⁻¹), C=O (1690 cm⁻¹), and C–Cl (750 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, –CH₂CH₃), δ 4.20 (q, 2H, –OCH₂), δ 6.85 (s, 1H, thiophene-H).

  • ¹³C NMR : 165.2 ppm (C=O), 158.9 ppm (C–Cl), 140.3 ppm (pyrimidine-C2).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the tetragonal crystal system (space group P4₃) with lattice parameters a = 9.469 Å, c = 18.886 Å. The dihedral angle between the thiophene and pyrimidine rings is 4.7°, indicating near-planarity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Key Advantage
Gewald + POCl₃829818Scalable, high reproducibility
One-pot cyclization759224Simplified purification
Microwave-assisted88998Energy-efficient, rapid

Industrial-Scale Production Considerations

Patent CN101318935A highlights the use of propyl carbinol and acetonitrile as green solvents, reducing environmental impact. Batch processes with continuous HCl removal achieve 85% yield at 120°C. Regulatory compliance is ensured by avoiding sodium nitrite and other hazardous reagents .

Comparison with Similar Compounds

Thienopyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs.

Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 2-amino, 4-chloro C₉H₈ClN₃O₂S 257.697 N/A
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-chloro, 5-methyl C₁₀H₉ClN₂O₂S 256.71 N/A
Ethyl 4-Amino-2-Ethyl-5-Methylthieno[2,3-d]pyrimidine-6-carboxylate 4-amino, 2-ethyl, 5-methyl C₁₁H₁₄N₃O₂S 268.31 N/A
Ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate 5-methyl, 4-phenylamino C₁₆H₁₆N₃O₂S 313.38 170–172
Ethyl 2-(3-hydroxyphenyl)-4-morpholino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (IIIa) 2-(3-hydroxyphenyl), 4-morpholino, 5-methyl C₂₀H₂₂N₃O₄S 400.47 N/A

Key Observations :

  • Substituent Effects on Molecular Weight: The addition of bulky groups (e.g., morpholino in IIIa) increases molecular weight significantly compared to simpler derivatives like the target compound.
  • Melting Points: Electron-withdrawing groups (e.g., 4-chlorophenylamino in compound 14c ) enhance intermolecular interactions, leading to higher melting points (174–176°C) compared to phenylamino analogs (170–172°C).
Electronic and Solubility Properties
  • Electron-Withdrawing vs. In contrast, methoxy groups (e.g., in IIId ) donate electron density, altering electronic properties.
  • Solubility: Morpholino-substituted derivatives (IIIa ) exhibit higher aqueous solubility compared to chloro- or alkyl-substituted analogs due to the polar tertiary amine group.

Biological Activity

Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS Number: 847560-46-7) is a compound with notable biological activity, particularly in the context of cancer research. This article explores its structural properties, biological effects, and relevant case studies that highlight its potential as an antitumor agent.

  • Molecular Formula : C₉H₈ClN₃O₂S
  • Molecular Weight : 257.7 g/mol
  • Melting Point : 253–255 °C
  • Hazard Classification : Irritant

Structural Insights

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The introduction of an amino group and a chlorine atom at specific positions enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antitumor Properties

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has been evaluated for its antiproliferative activity against several human cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound showed promising results with an IC50 value in the nanomolar range, indicating potent antiproliferative effects.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Similar cytotoxicity was observed, reinforcing its potential as a therapeutic agent.
  • HT1080 (Fibrosarcoma) : In vivo studies suggest that this compound can inhibit tumor growth effectively.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Notes
MCF-79.1High sensitivity to the compound
MDA-MB-23128.0Significant inhibition observed
HT10803.0Effective in vivo tumor growth inhibition

The mechanism by which this compound exerts its effects is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival:

  • EGFR-TK Inhibition : The compound has shown potential to inhibit the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in tumor growth and metastasis.
  • VEGF/KDR Pathway : It also targets the vascular endothelial growth factor receptor (VEGF), further contributing to its antitumor activity by disrupting angiogenesis.

Study on Antiproliferative Activity

A comprehensive study evaluated various thienopyrimidine derivatives, including this compound. The findings indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment and identified this compound as one of the more effective derivatives.

Pharmacokinetic Profile

Research into the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics in biological systems. Its ability to penetrate cellular membranes enhances its therapeutic potential.

Q & A

Q. What are effective strategies to improve compound stability under physiological conditions?

  • Methodology :
  • Prodrug Design : Convert the ethyl ester to a hydrolytically stable amide or carbamate .
  • Formulation : Encapsulate in PEGylated liposomes to reduce esterase-mediated degradation in serum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.